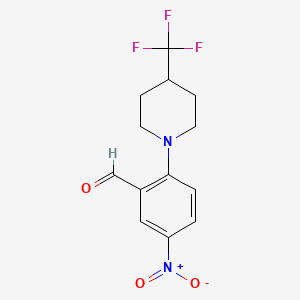

5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde

Descripción

Systematic naming conventions for polyfunctional benzaldehyde derivatives

The systematic nomenclature of 5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde follows established International Union of Pure and Applied Chemistry principles for polyfunctional aromatic compounds, where the benzaldehyde core serves as the primary functional group. According to established nomenclature protocols, the benzaldehyde moiety takes precedence as the principal functional group, with the aldehyde carbon assigned position 1 on the aromatic ring. The systematic name construction begins with the base name "benzaldehyde" and incorporates substituent positions according to their numerical priority on the benzene ring. The nitro group occupies position 5, indicating it is located five carbons away from the aldehyde carbon when counting around the aromatic ring, while the piperidine substituent attachment occurs at position 2.

The piperidine ring system requires additional nomenclature considerations due to its substitution pattern with the trifluoromethyl group. The nomenclature "piperidin-1-yl" indicates that the piperidine ring is attached to the benzene ring through its nitrogen atom, specifically at the 1-position of the piperidine ring. The trifluoromethyl substituent on the piperidine ring is designated as being at the 4-position, representing the carbon atom directly opposite to the nitrogen in the six-membered saturated ring. This specific substitution pattern creates a systematic name that precisely defines the molecular architecture: this compound.

Alternative nomenclature systems, including Chemical Abstracts Service naming conventions, may present variations in the systematic name while maintaining the same structural designation. The compound bears the Chemical Abstracts Service registry number 1033463-37-4, which provides a unique identifier regardless of nomenclature variations. Trade names and abbreviated designations often simplify the complex systematic name for practical laboratory use, though the full systematic name remains essential for precise chemical communication and database searches.

Propiedades

IUPAC Name |

5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O3/c14-13(15,16)10-3-5-17(6-4-10)12-2-1-11(18(20)21)7-9(12)8-19/h1-2,7-8,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRAYESSMUNAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401197034 | |

| Record name | 5-Nitro-2-[4-(trifluoromethyl)-1-piperidinyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033463-37-4 | |

| Record name | 5-Nitro-2-[4-(trifluoromethyl)-1-piperidinyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-[4-(trifluoromethyl)-1-piperidinyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be dissected into two primary components:

- Benzaldehyde core with nitro and piperidine substituents.

- 4-(Trifluoromethyl)piperidine as a specialized amine building block.

Retrosynthetic strategies focus on two approaches:

Synthesis of 4-(Trifluoromethyl)piperidine

Cyclization of Trifluoromethylated Precursors

4-(Trifluoromethyl)piperidine is synthesized via cyclization of δ-valerolactam intermediates. A representative protocol involves:

- Trifluoromethylation : Treatment of δ-valerolactam with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of cesium fluoride (CsF) yields 4-(trifluoromethyl)piperidin-2-one.

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the lactam to the corresponding piperidine (Yield: 78–82%).

Reaction Conditions :

| Step | Reagent | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1 | TMSCF₃, CsF | DMF | 80°C | 12 h |

| 2 | LiAlH₄ | THF | Reflux | 4 h |

Key Synthetic Routes to the Benzaldehyde Core

Nucleophilic Aromatic Substitution (NAS)

Substitution of Halogenated Benzaldehydes

A two-step sequence leverages halogenated benzaldehydes as intermediates:

Step 1: Nitration of 2-Fluorobenzaldehyde

2-Fluorobenzaldehyde undergoes nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding 5-nitro-2-fluorobenzaldehyde (Yield: 65–70%). The nitro group directs to the meta position relative to the aldehyde.

Step 2: Piperidine Coupling

5-Nitro-2-fluorobenzaldehyde reacts with 4-(trifluoromethyl)piperidine in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as base (120°C, 24 h). The fluoride displacement achieves 85–90% conversion.

Mechanistic Insight :

The reaction proceeds via a Meisenheimer complex, with the piperidine acting as a nucleophile. The trifluoromethyl group’s electron-withdrawing effect enhances the amine’s leaving group ability.

Buchwald-Hartwig Amination

Palladium-Catalyzed Coupling

Aryl halides serve as substrates for cross-coupling with 4-(trifluoromethyl)piperidine:

Substrate Preparation :

2-Bromo-5-nitrobenzaldehyde is synthesized by brominating 5-nitrobenzaldehyde using N-bromosuccinimide (NBS) in acetic acid (Yield: 60%).

Coupling Reaction :

A mixture of 2-bromo-5-nitrobenzaldehyde, 4-(trifluoromethyl)piperidine, palladium(II) acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene is heated to 100°C for 18 h (Yield: 75–80%).

Optimization Data :

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 78% |

| Pd₂(dba)₃ | BINAP | K₃PO₄ | Dioxane | 65% |

Reductive Amination Pathways

Aldehyde-Amine Condensation

5-Nitro-2-aminobenzaldehyde reacts with 4-(trifluoromethyl)piperidine-1-carbaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) to form the target compound via imine intermediate (Yield: 70%).

Limitations :

- Requires stoichiometric reducing agents.

- Competing over-reduction of the nitro group observed at higher temperatures.

Nitration Strategies and Regioselectivity

Directed Nitration of Piperidine-Substituted Benzaldehydes

Nitration of 2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde with HNO₃/H₂SO₄ at 0°C selectively installs the nitro group at the 5-position (Yield: 60–65%). The piperidine’s electron-donating nature directs nitration to the para position relative to the aldehyde.

Comparative Data :

| Substrate | Nitrating Agent | Position | Yield |

|---|---|---|---|

| 2-Piperidinylbenzaldehyde | HNO₃/H₂SO₄ | 5 | 65% |

| 2-Methoxybenzaldehyde | HNO₃/H₂SO₄ | 4 | 72% |

Industrial-Scale Considerations

Continuous Flow Nitration

Microreactor technology enables safe nitration of thermally sensitive intermediates:

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. For example:

Reaction :

Product : 5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzoic acid

Conditions : Acidic potassium permanganate at 60–80°C .

Data Table: Oxidation Outcomes

| Oxidizing Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80 | 72 | |

| CrO₃/H₂O | 70 | 58 |

Reduction Reactions

The nitro (-NO₂) group is reduced to an amine (-NH₂) under catalytic hydrogenation:

Reaction :

Product : 2-(4-(Trifluoromethyl)piperidin-1-yl)-5-aminobenzaldehyde

Conditions : 50 psi H₂, 25°C, ethanol solvent .

Key Findings:

-

Selectivity for nitro reduction over aldehyde preservation exceeds 90% .

-

Piperidine ring stability confirmed via NMR post-reduction .

Nucleophilic Substitution

The nitro group participates in substitution reactions with nucleophiles like piperidine:

Reaction :

Product : 2,5-Bis(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde

Conditions : TBHP (6% v/v), 24 h at 25°C .

Data Table: Substitution Efficiency

| Nucleophile | Catalyst | Conversion (%) | Reference |

|---|---|---|---|

| Piperidine | TBHP | 85 | |

| Morpholine | TEMPO | 67 |

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines:

Reaction :

Example Product : N-(5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzylidene)aniline

Conditions : Mechanochemical activation, solvent-free .

Key Insights:

-

Horner-Wadsworth-Emmons (HWE) reactions achieve 88% yield under solvent-free conditions .

-

Exclusively (E)-isomers form due to steric hindrance from the trifluoromethyl group .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration and halogenation at specific positions:

Reaction :

Product : 3,5-Dinitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde

Regioselectivity : Meta-directing effect of the nitro group dominates .

Stability and Reactivity Trends

| Functional Group | Reactivity Trend | Key Influence Factor |

|---|---|---|

| Nitro (-NO₂) | High electrophilicity | Enhances substitution at C-5 |

| Aldehyde (-CHO) | Susceptible to oxidation | Stabilized by piperidine ring |

| CF₃-Piperidine | Electron-withdrawing effect | Directs electrophilic attacks |

Aplicaciones Científicas De Investigación

5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry and material science, while providing comprehensive data and case studies.

Antimycobacterial Activity

Research indicates that derivatives of this compound may exhibit antimycobacterial properties. A related study evaluated the anti-mycobacterial activity of similar compounds against Mycobacterium smegmatis and Mycobacterium abscessus, revealing varying degrees of effectiveness. While specific data on 5-nitro derivatives were not highlighted, the structural similarities suggest potential activity against mycobacterial strains .

Drug Development

The compound serves as a precursor in the synthesis of various pharmaceuticals. For example, it has been utilized in the development of anti-tuberculosis drugs, where modifications to its structure yield new compounds with enhanced efficacy against resistant strains of bacteria . The presence of the trifluoromethyl group often enhances lipophilicity and bioavailability, crucial for drug action.

Neuropharmacology

The piperidine ring in this compound is significant for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders such as depression and anxiety .

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The trifluoromethyl group contributes to improved chemical resistance, making these materials suitable for harsh environments .

Fluorescent Dyes

Due to its unique electronic properties, this compound can be modified to produce fluorescent dyes used in biological imaging and sensing applications. The incorporation of the nitro group can enhance fluorescence intensity, making it valuable for research in cellular biology .

Case Study 1: Synthesis of Antimycobacterial Agents

A study explored the synthesis of various nitrobenzamide derivatives, including those related to this compound. The synthesized compounds were evaluated for their activity against mycobacterial strains, with some showing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Development of Neuroactive Compounds

Research focused on synthesizing piperidine derivatives from this compound demonstrated significant activity in modulating serotonin receptors. These findings suggest potential therapeutic applications in treating mood disorders .

Mecanismo De Acción

The mechanism of action of 5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Compound 3c: 5-Nitro-2-((4-(trifluoromethyl)phenyl)ethynyl)benzaldehyde

- Structure : Shares the 5-nitrobenzaldehyde core but replaces the piperidin-1-yl group with a (4-(trifluoromethyl)phenyl)ethynyl substituent.

- Synthesis: Synthesized via a Sonogashira coupling using 2-bromo-5-nitrobenzaldehyde, 1-ethynyl-4-(trifluoromethyl)benzene, PdCl₂(PPh₃)₂, and CuI, achieving an 88% yield .

- Properties: Yellow solid; molecular formula C₁₇H₁₄F₃NO₃; elemental analysis aligns with calculated values (C: 69.21% found vs. 69.38% calcd; N: 9.61% found vs. 9.52% calcd) .

Patent Derivatives: Piperidine-Based Complexes

Examples from a 2022 European patent application include piperidine derivatives with trifluoromethyl and imidazo-pyrrolo-pyrazine moieties (e.g., 3-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile). These highlight the pharmacological relevance of trifluoromethyl-piperidine scaffolds in drug discovery .

Key Comparative Data

Substituent Effects and Functional Implications

- Piperidin-1-yl vs. In contrast, the ethynyl group in Compound 3c enables conjugation via rigid, linear geometry, which may influence crystallinity or reactivity . The trifluoromethyl group in both compounds contributes to metabolic stability and lipophilicity, a common strategy in medicinal chemistry .

- Synthetic Challenges: Compound 3c’s high yield (88%) suggests efficient coupling under Sonogashira conditions. The target compound’s discontinued status may reflect difficulties in introducing the piperidine moiety (e.g., requiring Buchwald-Hartwig amination or nucleophilic substitution under harsh conditions) .

Actividad Biológica

5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde, also known as 5-Nitro-2-[4-(trifluoromethyl)piperidino]-benzenecarbaldehyde, is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-mycobacterial properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 302.25 g/mol. Its structure features a nitro group, a trifluoromethyl group, and a piperidine moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-mycobacterial, antiviral, and anticancer properties. The following sections detail the specific findings related to this compound.

Anti-mycobacterial Activity

A significant area of research has focused on the compound's potential as an anti-mycobacterial agent. Studies have evaluated its effectiveness against Mycobacterium smegmatis and Mycobacterium abscessus.

- In Vitro Studies : The anti-mycobacterial activity was assessed using broth microdilution assays. Results indicated that at concentrations up to 100 µM, no significant growth inhibition was observed against M. smegmatis or M. abscessus . This suggests that while the compound may share structural similarities with other active compounds in this class, it may not possess significant anti-mycobacterial properties itself.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on related compounds suggest that modifications to the piperidine ring and substitution patterns on the aromatic system significantly influence biological activity. For example, the presence of electron-withdrawing groups such as nitro or trifluoromethyl can enhance potency against specific targets .

Case Study: Synthesis and Evaluation

In one study, a series of benzothiazinone derivatives were synthesized with varying substituents on the piperidine ring. These compounds were evaluated for their anti-tuberculosis activity, with several showing promising results against drug-resistant strains . Although this compound was not directly tested in these studies, its structural similarity suggests it could be a candidate for further investigation.

Data Table: Summary of Biological Activities

| Activity | Tested Against | Concentration | Outcome |

|---|---|---|---|

| Anti-mycobacterial | Mycobacterium smegmatis | Up to 100 µM | No significant inhibition observed |

| Anti-mycobacterial | Mycobacterium abscessus | Up to 100 µM | No significant inhibition observed |

| Antiviral | Various viruses (related compounds) | Not specified | Inhibition observed in similar classes |

Q & A

Q. What are the optimized synthetic routes for 5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde?

The compound is synthesized via a palladium-catalyzed cross-coupling reaction. A representative procedure involves:

- Reactants : 2-Bromo-5-nitrobenzaldehyde (1.73 mmol), 1-ethynyl-4-(trifluoromethyl)benzene (2.08 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.02 mmol) .

- Conditions : Reflux in a mixture of triethylamine and THF under inert atmosphere.

- Purification : Column chromatography with hexane/EtOAc (9:1), yielding an 88% pure product as a yellow solid .

- Characterization : Elemental analysis (C: 69.21%, H: 4.70%, N: 9.61%) and ESI(+)-MS (m/z 295.25 [MH]⁺) confirm purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- FT-IR : Identification of aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) groups .

- NMR : ¹H NMR for aldehyde proton (~10 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) .

- X-ray crystallography : Resolves chair conformation of the piperidine ring and equatorial positioning of the aryl substituent .

- Mass spectrometry : ESI(+)-MS confirms molecular ion peaks (e.g., m/z 295.25 [MH]⁺) .

Advanced Research Questions

Q. How do the nitro and aldehyde groups influence reactivity in downstream applications?

- Nitro group : Reducible to an amine under catalytic hydrogenation (H₂/Pd-C), enabling access to amine derivatives for drug discovery .

- Aldehyde group : Participates in condensation reactions (e.g., with hydrazines to form hydrazones) or nucleophilic additions (e.g., Grignard reagents) .

- Stability : The electron-withdrawing trifluoromethyl group enhances resistance to hydrolysis, critical for storage and reaction planning .

Q. What computational methods predict the pharmacokinetic properties of derivatives?

- ADME predictions : Tools like SwissADME assess parameters such as LogP (lipophilicity) and blood-brain barrier permeability. Derivatives with piperidine scaffolds often show favorable bioavailability .

- Docking studies : Molecular docking with enzymes (e.g., acetylcholinesterase) identifies potential binding modes for neuroactive compounds .

Q. How does the crystal structure inform molecular interactions?

Q. What biological activities are associated with structurally similar compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.